(3R)-3-amino-3-(4-nitrophenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of closely related compounds involves resolving agents and cyclization reactions, providing high enantiomeric purity. For instance, Achmatowicz et al. (1997) discussed the resolution of 4-cyano-4-(4-nitrophenyl)hexanoic acid, which, through cyclization and reduction steps, leads to derivatives with significant enantiomeric purity, demonstrating the compound's configurational stability and the feasibility of synthesizing specific enantiomers (Achmatowicz, Iwona, Szechner, & Maurin, 1997).
Molecular Structure Analysis
Pallavi and Tonannavar (2020) explored the molecular structure of a similar compound, 3-amino-3-(4-fluorophenyl)propionic acid, using DFT and zwitterion models. Their findings on the vibrational and electronic structure provide insights into the intramolecular hydrogen bonding and the stability of such compounds, which could extend to our compound of interest (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Chemical reactions involving (3R)-3-amino-3-(4-nitrophenyl)propanoic acid derivatives focus on their binding affinity and antagonist activities. Asada et al. (2010) synthesized and evaluated a series of analogs for their potential biological activities, showcasing the chemical versatility and reactivity of such compounds (Asada et al., 2010).
Physical Properties Analysis
The synthesis and characterization of derivatives, such as those discussed by Guo-qing (2013), highlight the methods for obtaining compounds with specific physical properties, such as solubility and crystallinity, which are crucial for further applications and studies (Yuan Guo-qing, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are pivotal for understanding the utility of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid in synthesis and applications. Research by Thalluri et al. (2014) on related compounds employing Lossen rearrangement highlights innovative approaches to synthesizing ureas and hydroxamic acids from carboxylic acids, underscoring the compound's chemical flexibility and potential for generating novel derivatives (Thalluri, Manne, Dev, & Mandal, 2014).
Scientific Research Applications
Synthesis and Chemical Applications
- Antioxidant, Anti-inflammatory, and Antiulcer Activity : Novel compounds including (3R)-3-amino-3-(4-nitrophenyl)propanoic acid analogs have demonstrated significant in vitro antioxidant, anti-inflammatory, and antiulcer activities, showing potential for therapeutic use (Subudhi & Sahoo, 2011).
- Synthesis of Ethyl 3‐(3‐aminophenyl)propanoate : A short and effective synthesis route for ethyl 3‐(3‐aminophenyl)propanoate has been established, involving a tandem Knoevenagel condensation/alkylidene reduction of 3‐nitrobenzaldehyde with Meldrum's acid, followed by the reduction of the intermediate 3‐(3‐nitrophenyl)propanoic acid (Nagel et al., 2011).
Biological Applications
- Optical Resolution and Preparation of Amino Acids : The compound has been used in the optical resolution and preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, highlighting its significance in the field of chiral chemistry and pharmaceuticals (Shiraiwa et al., 2003).
- Fluorescence Derivatisation in Biological Assays : 3-(Naphthalen-1-ylamino)propanoic acid, a derivative, was used to evaluate its applicability as a fluorescent derivatising reagent for amino acids, showing strong fluorescence and potential for use in biological assays (Frade et al., 2007).
Spectroscopic and Structural Analysis
- Spectroscopic Profiling and Molecular Docking Analysis : The compound was characterized using various spectroscopic methods, and molecular docking investigations revealed its interaction with different proteins, indicating potential biological relevance and applications in molecular biology (Abraham et al., 2018).
Synthesis and Material Science Applications
- Synthesis of Novel Compounds and Structural Analysis : The compound has been utilized in the synthesis of novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-one, showcasing its versatility in the field of chemical synthesis and materials science (Rahman et al., 2005).
properties
IUPAC Name |
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQPVKJZKRICRR-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362530 | |
Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-amino-3-(4-nitrophenyl)propanoic acid | |
CAS RN |
501120-99-6 | |
Record name | (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.